molecular formula C13H13ClO2S B15331571 Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate

Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate

Cat. No.: B15331571
M. Wt: 268.76 g/mol
InChI Key: BTCOSRWQPOCPPD-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-3-methylbenzo[b]thiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain kinases or interact with DNA, leading to anticancer effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-methylbenzo[b]thiophen-2-yl)acetate
  • Ethyl 2-(5-bromo-3-methylbenzo[b]thiophen-2-yl)acetate
  • Ethyl 2-(5-chloro-2-methylbenzo[b]thiophen-3-yl)acetate

Uniqueness

Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate is unique due to the presence of the chlorine atom at the 5-position and the ethyl ester group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H13ClO2S

Molecular Weight

268.76 g/mol

IUPAC Name

ethyl 2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetate

InChI

InChI=1S/C13H13ClO2S/c1-3-16-13(15)7-12-8(2)10-6-9(14)4-5-11(10)17-12/h4-6H,3,7H2,1-2H3

InChI Key

BTCOSRWQPOCPPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=C(S1)C=CC(=C2)Cl)C

Origin of Product

United States

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